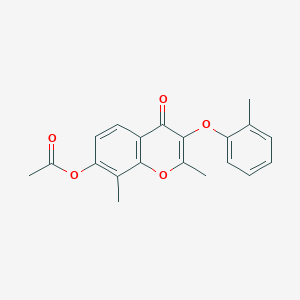
4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as FMP, is a chemical compound that has been widely researched for its potential use in various scientific fields. FMP belongs to the class of piperazine derivatives, which have been found to have a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons. In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. This compound has been found to have low acute toxicity in animal studies. In addition, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biological pathways.
Synthesemethoden
The synthesis method of 4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methylphenylpiperazine with furoyl chloride and ammonium thiocyanate. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The product obtained is then purified using column chromatography. The yield of this compound obtained using this method is around 50%.
Wissenschaftliche Forschungsanwendungen
4-(2-furoyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in various scientific fields. It has been found to have a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been found to have antimicrobial activity against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N-(2-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-5-2-3-6-14(13)18-17(23)20-10-8-19(9-11-20)16(21)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBILLJWZNADMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)


![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)